molecular formula C12H12N2O2 B13540968 3-Amino-3-(quinolin-2-yl)propanoic acid

3-Amino-3-(quinolin-2-yl)propanoic acid

Cat. No.: B13540968
M. Wt: 216.24 g/mol
InChI Key: HWIGRYYBLJKFJH-UHFFFAOYSA-N
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Description

Significance of β-Amino Acids as Non-Proteinogenic Building Blocks in Organic Synthesis

β-Amino acids are structural isomers of the proteinogenic α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone. This seemingly minor structural alteration prevents their direct participation in ribosomal protein synthesis, classifying them as non-proteinogenic building blocks. However, their utility in organic synthesis and medicinal chemistry is profound.

The incorporation of β-amino acids into peptide chains creates "peptidomimetics" with novel secondary structures, such as helices, sheets, and turns, that are distinct from those formed by their α-amino acid counterparts. A key advantage of these β-peptides is their enhanced resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between α-amino acids. This improved metabolic stability is a highly desirable trait in the development of therapeutic peptides. Furthermore, the unique conformational preferences of β-amino acids allow for the construction of molecular scaffolds with specific and predictable three-dimensional arrangements, making them valuable in the design of bioactive compounds and complex molecular architectures. Their prevalence in a variety of natural products and approved drugs underscores their importance.

Role of the Quinoline (B57606) Moiety in Advanced Chemical Architectures

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent heterocyclic scaffold in chemistry. researchgate.net It is considered a "privileged structure" in medicinal chemistry due to its recurring presence in a vast array of biologically active compounds and pharmaceuticals. organic-chemistry.org The quinoline nucleus is a key pharmacophoric motif found in drugs with a wide spectrum of therapeutic activities, including antimalarial (e.g., quinine, chloroquine), anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netorganic-chemistry.org

Beyond its medicinal applications, the quinoline moiety is instrumental in the development of advanced materials. Its rigid, aromatic structure and the presence of a nitrogen atom give rise to unique electronic and photophysical properties. Consequently, quinoline derivatives are utilized in the fabrication of dyes, polymers, and as ligands in coordination chemistry. researchgate.netillinois.edu The ability of the quinoline nitrogen to act as a hydrogen bond acceptor and a coordination site for metals makes it a versatile component in the design of sensors, molecular probes, and functional materials. organic-chemistry.orgillinois.edu

Defining the Academic and Synthetic Research Focus on 3-Amino-3-(quinolin-2-yl)propanoic acid

While the constituent parts of this compound—the β-amino acid backbone and the quinoline ring—are individually well-studied, specific academic research focusing directly on this precise molecule is not extensively documented in peer-reviewed literature. The research landscape is therefore defined by the synthetic potential and anticipated properties derived from its classification as a β-aryl-β-amino acid.

The primary research focus for a compound of this nature would be its synthesis and characterization. The synthetic challenge lies in the stereoselective construction of the chiral center at the β-carbon, which bears both the amino group and the bulky quinoline substituent. Established methodologies for the synthesis of β-amino acids are directly applicable and would form the core of synthetic investigations. illinois.edu Common strategies that could be employed include:

Mannich-type reactions: Condensation of a ketone enolate (or equivalent) with an aldehyde and an amine. In this case, it would likely involve an enolate derived from acetic acid, quinaldehyde (quinoline-2-carbaldehyde), and an ammonia (B1221849) source.

Conjugate addition: The addition of a nitrogen nucleophile to a β-aryl-α,β-unsaturated carbonyl compound, such as 3-(quinolin-2-yl)propenoic acid. illinois.edu

Asymmetric hydrogenation: The metal-catalyzed hydrogenation of a corresponding β-amino-α,β-unsaturated ester, which can establish the desired stereochemistry. illinois.edu

Academic interest would also extend to its potential use as a building block in the synthesis of novel peptidomimetics, where the quinoline moiety could induce specific folding patterns or act as a bioactive pharmacophore.

Overview of Structural Features and Their Implications for Synthetic Strategy and Reactivity

The structure of this compound possesses several key features that dictate its chemical behavior and the strategies required for its synthesis.

Key Structural Features:

β-Chiral Center: The C3 carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Any non-stereospecific synthesis would produce a racemic mixture, requiring subsequent resolution. Therefore, a primary strategic goal is the development of an asymmetric synthesis to selectively produce a single enantiomer.

Functional Groups: The molecule is trifunctional, containing a carboxylic acid, a primary amine, and a quinoline ring. The carboxylic acid is acidic, while the primary amine and the quinoline nitrogen are basic. This amphoteric nature means the compound will exist as a zwitterion at its isoelectric point.

Quinoline Substitution Pattern: The propanoic acid chain is attached at the C2 position of the quinoline ring. This position is adjacent to the ring nitrogen, which influences its electronic properties and steric environment. The C2 position is known to be susceptible to nucleophilic substitution in certain quinoline derivatives and can direct metallation for further functionalization. mdpi.com

Implications for Synthesis and Reactivity:

Protecting Groups: A successful synthetic strategy would likely require the use of protecting groups for the amino and carboxyl functions to prevent self-reaction and control regioselectivity during the construction of the main chain or any subsequent modifications.

Reactivity: The primary amine can act as a nucleophile and can be acylated to form amides, including peptide bonds. The carboxylic acid can be activated to form esters, amides, or acid chlorides. The quinoline nitrogen can be protonated or alkylated and can coordinate to metal centers, making the molecule a potential chiral ligand for catalysis. The aromatic quinoline core can undergo electrophilic substitution, although the reactivity is influenced by the existing substituent.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
IUPAC NameThis compound
Canonical SMILESC1=CC=C2C(=C1)C=NC(=C2)C(N)CC(=O)O
InChI KeyZSCSXKWGZPMHNM-UHFFFAOYSA-N
Note: Properties are calculated based on the chemical structure as experimental data is not widely available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-amino-3-quinolin-2-ylpropanoic acid

InChI

InChI=1S/C12H12N2O2/c13-9(7-12(15)16)11-6-5-8-3-1-2-4-10(8)14-11/h1-6,9H,7,13H2,(H,15,16)

InChI Key

HWIGRYYBLJKFJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CC(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 3 Quinolin 2 Yl Propanoic Acid and Analogues

Retrosynthetic Analysis Approaches for β-Amino-β-(quinolin-2-yl)propanoic Acid Scaffolds

A retrosynthetic analysis of 3-amino-3-(quinolin-2-yl)propanoic acid suggests several logical bond disconnections to identify potential starting materials. The primary disconnections for the β-amino acid backbone would be at the Cα-Cβ bond and the Cβ-N bond.

Cα-Cβ Disconnection: This approach simplifies the molecule into a quinoline-containing electrophile (like a quinolin-2-yl imine or aldehyde) and a two-carbon nucleophile equivalent, such as an enolate of an acetate (B1210297) derivative.

Cβ-N Disconnection: This strategy leads to a quinoline-substituted α,β-unsaturated carboxylic acid or ester and an ammonia (B1221849) equivalent. This pathway is common in conjugate addition reactions.

These retrosynthetic pathways form the basis for the various synthetic methodologies discussed below, providing a strategic framework for assembling the target molecule.

Classical Synthetic Pathways to β-Amino Acid Derivatives

Classical organic synthesis provides robust and well-established methods for the construction of β-amino acid derivatives. These often involve condensation reactions and multicomponent strategies.

Approaches Involving Condensation Reactions and Subsequent Transformations

Condensation reactions are fundamental to the synthesis of the target scaffold, often used to form key amide or carbon-carbon bonds. libretexts.orglibretexts.org A plausible sequence involves the initial synthesis of a quinoline-containing building block, followed by its elaboration to the β-amino acid. For instance, the Friedländer synthesis, a classic method for quinoline (B57606) formation, involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive methylene (B1212753) group. researchgate.net

Another approach involves the Knoevenagel condensation of quinoline-2-carbaldehyde with a malonic acid derivative. The resulting α,β-unsaturated dicarboxylic acid derivative can then be subjected to a series of transformations, including decarboxylation and introduction of the amino group, to yield the desired β-amino acid. Amidation, another key condensation reaction, is crucial for linking amino acid components or for building more complex analogues. mdpi.com

Multicomponent Reactions (MCRs) for β-Amino Acid Core Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. mdpi.com The Povarov reaction, an aza-Diels–Alder reaction, can be employed to synthesize substituted quinolines. rsc.org A variation of this could potentially incorporate the amino acid side chain.

A Mannich-type reaction is a prominent MCR for generating β-amino compounds. rsc.org In the context of the target molecule, a three-component reaction between quinoline-2-carbaldehyde, an amine (or ammonia equivalent), and a ketene (B1206846) silyl (B83357) acetal (B89532) (as a malonic acid equivalent) could directly assemble the β-amino-β-(quinolin-2-yl)propanoic acid backbone. The use of catalysts like L-proline has been shown to be effective in such reactions. rsc.org

Advanced and Stereoselective Synthesis Strategies

Modern synthetic chemistry offers advanced methodologies for the stereocontrolled synthesis of chiral molecules, which is particularly important for compounds with potential biological activity.

Enantioselective Synthesis through Chiral Catalysis

The development of chiral catalysts has revolutionized the synthesis of enantiomerically pure compounds. For β-amino acids, catalytic asymmetric methods provide a direct route to optically active products, avoiding the need for chiral resolution. researchgate.net

Transition metals, particularly in combination with chiral ligands, are powerful tools for asymmetric synthesis. A notable example is the asymmetric hydrogenation of a dehydroamino acid precursor. This strategy has been successfully employed for the synthesis of related quinoline-containing amino acids. researchgate.net The synthesis involves creating a C=C double bond at the α,β-position of the amino acid precursor. Subsequent hydrogenation using a chiral rhodium-diphosphine catalyst, such as one from the DuPhos family, can stereoselectively reduce the double bond to afford the desired enantiomer of the amino acid. researchgate.net

Another potential transition metal-catalyzed approach involves the asymmetric conjugate addition of a nitrogen nucleophile to a quinoline-containing α,β-unsaturated ester. Catalysts based on copper, zinc, or other transition metals complexed with chiral ligands can facilitate this transformation with high enantioselectivity.

The following table summarizes the key synthetic strategies:

Synthetic StrategyDescriptionKey Reactions
Retrosynthetic Analysis Logical disconnection of the target molecule to identify potential starting materials.Cα-Cβ bond cleavage, Cβ-N bond cleavage, Friedländer annulation.
Classical Condensation Stepwise formation of bonds using condensation reactions. libretexts.orglibretexts.orgFriedländer synthesis, Knoevenagel condensation, Amidation. researchgate.netmdpi.com
Multicomponent Reactions Convergent synthesis where three or more reactants combine in a single step. mdpi.comMannich-type reaction, Povarov reaction. rsc.orgrsc.org
Asymmetric Catalysis Use of chiral catalysts to produce enantiomerically enriched products. researchgate.netAsymmetric hydrogenation, Asymmetric conjugate addition. researchgate.net
Organocatalytic Methods for Stereocontrol

The application of organocatalysis to the asymmetric synthesis of β-amino acids has emerged as a powerful tool, offering a metal-free alternative for establishing stereocenters. While specific examples detailing the organocatalytic synthesis of this compound are not extensively documented, the general principles of organocatalytic aza-Michael and Mannich reactions can be applied to precursors of this scaffold. For instance, the conjugate addition of an amine to a quinolin-2-yl substituted α,β-unsaturated ester, catalyzed by a chiral organocatalyst, represents a viable approach. Chiral Brønsted acids, thioureas, and cinchona alkaloid derivatives are known to effectively catalyze such reactions, inducing high levels of enantioselectivity. The bulky quinoline moiety would likely play a significant role in the stereochemical outcome, influencing the facial selectivity of the nucleophilic attack.

Table 1: Representative Organocatalysts for Asymmetric Aza-Michael Additions

Catalyst Type Example Catalyst Typical Substrates
Chiral Brønsted Acid Chiral Phosphoric Acid α,β-Unsaturated Esters, Ketones
Thiourea Catalyst Bifunctional Thiourea Nitroalkenes, Enones

This table presents general classes of organocatalysts that could be adapted for the synthesis of the target compound.

Diastereoselective Synthesis for Defined Stereoisomers

Achieving diastereoselectivity is crucial when multiple stereocenters are present or when a chiral starting material is used. In the context of this compound, diastereoselective strategies often involve the use of chiral reagents or auxiliaries to control the formation of a new stereocenter relative to an existing one. One potential diastereoselective route involves the conjugate addition of a chiral amine to a quinolin-2-yl acrylate (B77674) derivative. The stereochemistry of the incoming amine would direct the formation of one diastereomer over the other. Alternatively, a Reformatsky-type reaction between a chiral imine derived from quinoline-2-carboxaldehyde and a zinc enolate of an acetic acid derivative could provide access to diastereomerically enriched β-amino esters. The choice of solvent, temperature, and Lewis acid can significantly influence the diastereomeric ratio.

Application of Chiral Auxiliaries in Synthesis

Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the temporary incorporation of a chiral moiety to direct a stereoselective transformation. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be attached to either the amine or the carboxylic acid precursor. A common strategy involves the use of Evans' oxazolidinone auxiliaries. wikipedia.org For example, an N-acylated oxazolidinone derived from a quinolin-2-yl acetic acid precursor could undergo diastereoselective amination. Alternatively, a chiral auxiliary, such as (R)- or (S)-α-methylbenzylamine, could be used to form a chiral imine with quinoline-2-carboxaldehyde. Subsequent nucleophilic addition of a ketene silyl acetal, for instance, would proceed with facial selectivity dictated by the chiral auxiliary, leading to an enantioenriched β-amino acid precursor. After the stereoselective reaction, the auxiliary can be cleaved to yield the desired product.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction
Evans' Oxazolidinones Alkylation, Aldol (B89426), Conjugate Addition
(S)-(-)-1-Phenylethylamine Imine Formation, Nucleophilic Addition
Camphorsultam Michael Addition, Diels-Alder

This table provides examples of chiral auxiliaries that are broadly applicable in asymmetric synthesis and could be employed for the target molecule. sigmaaldrich.comyoutube.com

Biocatalytic Approaches for β-Amino Acid Synthesis

Biocatalysis offers an environmentally benign and highly selective method for the synthesis of chiral molecules. For a scaffold like this compound, transaminases are particularly relevant enzymes. A prochiral β-keto acid or ester precursor containing the quinolin-2-yl moiety could be asymmetrically aminated using a transaminase to yield the desired β-amino acid with high enantiopurity. The success of this approach is dependent on the substrate tolerance of the enzyme, as the bulky quinoline group might pose a steric challenge for the active site. However, with the advancements in enzyme engineering, it is plausible to develop a transaminase with the desired activity and selectivity for this specific substrate.

Formation of the Quinoline Ring System in the Context of β-Amino Acid Synthesis

Integration of Quinoline Formation into β-Amino Acid Synthetic Routes

Another powerful method is the aza-Diels-Alder (Povarov) reaction, which can be used to construct quinoline-based unnatural amino acids. rsc.orgsemanticscholar.orgdntb.gov.ua This reaction typically involves the cycloaddition of an imine with an electron-rich alkene. By carefully choosing the aniline, aldehyde, and alkene components, it is possible to synthesize a tetrahydroquinoline precursor that already contains the necessary functional groups for elaboration into the β-amino acid side chain. Subsequent oxidation would then yield the aromatic quinoline ring.

Table 3: Key Reactions for Quinoline Ring Formation

Reaction Name Reactants Product
Friedländer Synthesis 2-Aminobenzaldehyde/ketone + α-Methylene carbonyl Substituted Quinoline
Povarov Reaction Aniline + Aldehyde + Alkene Tetrahydroquinoline/Quinoline
Combes Synthesis Aniline + β-Diketone 2,4-Disubstituted Quinoline

This table summarizes prominent named reactions for the synthesis of the quinoline core, which can be adapted to include the β-amino acid side chain.

Strategies for Quinoline Substituent Introduction and Modification

The functionalization of the quinoline ring allows for the synthesis of a diverse range of analogs of this compound. Substituents can be introduced either by using appropriately substituted starting materials in the quinoline-forming reaction or by post-synthetic modification of the quinoline core.

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds, including quinolines. rsc.org Palladium-catalyzed C-H activation can be employed to introduce aryl, alkyl, or other functional groups at various positions on the quinoline ring. The directing-group ability of the amino acid side chain or other functionalities can influence the regioselectivity of these reactions.

Furthermore, classical electrophilic aromatic substitution reactions can be performed on the benzene (B151609) portion of the quinoline ring. Nitration, halogenation, and Friedel-Crafts reactions can introduce substituents, although the regioselectivity is governed by the existing substitution pattern and the reaction conditions. For modifications on the pyridine (B92270) ring, nucleophilic aromatic substitution on activated quinolines (e.g., halo-quinolines) is a common strategy. For instance, a chloro-substituted quinoline derivative of the β-amino acid could be subjected to nucleophilic displacement with various nucleophiles to introduce a range of substituents. The synthesis of substituted quinoline-2-carboxaldehydes or quinoline-2-acetic acids provides versatile intermediates that can be converted to the corresponding β-amino acids with various substituents on the quinoline ring. nih.govacs.org

Green Chemistry Principles and Sustainable Synthetic Routes

The growing emphasis on environmental stewardship within the chemical sciences has spurred the development of synthetic methodologies that align with the principles of green chemistry. For the synthesis of complex molecules like this compound and its analogues, these principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. unibo.it Research into the synthesis of the core quinoline scaffold has increasingly focused on adopting greener and more sustainable routes, moving away from traditional methods that often require harsh conditions and toxic reagents. researchgate.netrsc.org

A significant advancement in the sustainable synthesis of quinoline derivatives involves the use of alternative energy sources, such as microwave irradiation. researchgate.netnih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from several days to mere minutes, while simultaneously improving product yields. nih.gov This technique offers a distinct advantage over conventional heating methods by providing rapid and uniform heating, which can enhance reaction rates and minimize the formation of side products. nih.gov

One notable green approach is the modification of the Friedländer synthesis, where microwave irradiation is employed in conjunction with a green solvent and catalyst. In a specific example, the use of neat acetic acid as both the solvent and acid catalyst at 160 °C under microwave irradiation facilitated the synthesis of a quinoline scaffold in just 5 minutes, achieving excellent yields. nih.gov This method is considerably more sustainable than conventional routes that proceed over several days at room temperature with very poor yields or require high temperatures and strong acids. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Friedländer Synthesis for a Quinoline Scaffold Data sourced from research on 2-aminophenylketones and cyclic ketones. nih.gov

Feature Conventional Method Microwave-Assisted Method
Solvent Organic Solvent Neat Acetic Acid
Catalyst Acetic Acid Acetic Acid
Temperature Room Temperature 160 °C
Time Several Days 5 minutes
Yield Very Poor Excellent

The principle of using eco-friendly and reusable catalysts is another cornerstone of sustainable quinoline synthesis. researchgate.net Solid acid catalysts, such as montmorillonite (B579905) K-10, have been successfully used in solvent-free, microwave-assisted three-component domino reactions to produce substituted quinolines. mdpi.com These clay-based catalysts are environmentally safe, affordable, and often recyclable, reducing both cost and chemical waste. researchgate.net Similarly, bio-catalysts like malic acid and alginic acid have been employed to promote quinoline synthesis under greener conditions. researchgate.net

Solvent-free reactions, or those conducted in green solvents like water or ethanol, are central to reducing the environmental impact of chemical processes. rsc.orgresearchgate.net The combination of supported reagents and microwave irradiation under solvent-free conditions has been effectively used for quinazoline (B50416) synthesis, a related heterocyclic structure. nih.gov Furthermore, ultrasound irradiation has emerged as another energy-efficient and environmentally friendly technique for quinoline synthesis. rsc.org This method, known as sonochemistry, can promote reactions through acoustic cavitation, leading to shorter reaction times, good-to-excellent yields, and simplified product isolation procedures. rsc.org

Table 2: Examples of Green Catalysts and Conditions for Quinoline Synthesis Data compiled from various green synthetic approaches for the quinoline nucleus. mdpi.comresearchgate.net

Catalyst Reaction Type Solvent Conditions Time Yield (%)
Montmorillonite K-10 Three-component domino Solvent-free Microwave - High
Malic Acid - - 55-80 °C 210-420 min 55-80
Alginic Acid Four-component Hantzsch Ethanol Reflux (100 °C) 10-40 min 75-97

These sustainable methodologies highlight a clear trend in modern organic synthesis towards processes that are not only efficient and high-yielding but also environmentally benign. The application of principles such as microwave assistance, solvent-free conditions, and the use of recyclable or bio-based catalysts provides a robust framework for the future synthesis of this compound and related pharmacologically relevant compounds.

Chemical Reactivity and Transformation of 3 Amino 3 Quinolin 2 Yl Propanoic Acid

Reactions Involving the β-Amino Group

The β-amino group is a primary amine and therefore exhibits typical nucleophilic character, participating in a variety of bond-forming reactions.

Acylation and Amide Bond Formation Reactions

The β-amino group of 3-Amino-3-(quinolin-2-yl)propanoic acid can readily undergo acylation with various acylating agents such as acyl chlorides and carboxylic acid anhydrides to form the corresponding N-acyl derivatives. This reaction is a fundamental transformation for the introduction of a wide range of substituents, which can modulate the biological and physicochemical properties of the parent molecule.

Furthermore, the amino group can participate in amide bond formation with carboxylic acids, a reaction of paramount importance in peptide synthesis. This transformation typically requires the use of coupling reagents to activate the carboxylic acid partner. Common coupling agents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium-based reagents such as HATU and HBTU. These reagents facilitate the formation of a peptide bond between the amino group of this compound and a carboxyl-containing molecule.

While specific examples of acylation and amide bond formation on this compound are not extensively detailed in the available literature, the reactivity is analogous to that of other amino acids. For instance, the direct amidation of unprotected amino acids using Lewis acid catalysts or the use of coupling reagents are well-established methods that are applicable.

Table 1: Examples of Amide Bond Formation with Amino Acids using Coupling Reagents

Amino Acid ReactantCoupling ReagentAmine/Carboxylic Acid PartnerProductReference
N-protected α-amino acidsDCCVarious aminesN-protected amino amides organic-chemistry.org
Unprotected α-amino acidsB(OCH₂CF₃)₃Various aminesα-amino amides researchgate.net
Carboxylic acidsHBTUAminesAmides wikipedia.org

Alkylation and Reductive Amination Strategies

The nucleophilic β-amino group can be alkylated by treatment with alkyl halides. However, this direct alkylation method can sometimes lead to over-alkylation, yielding a mixture of mono- and di-alkylated products.

A more controlled and widely used method for the introduction of alkyl groups onto a primary amine is reductive amination. nih.govnih.gov This two-step, one-pot reaction involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This strategy allows for the introduction of a wide variety of alkyl and arylalkyl substituents in a controlled manner.

For instance, the reaction of this compound with an aldehyde in the presence of a suitable reducing agent would be expected to yield the corresponding N-alkylated derivative.

Cyclization Reactions Involving the Amino Moiety

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, allows for intramolecular cyclization to form a β-lactam (a four-membered cyclic amide). This reaction typically requires activation of the carboxylic acid group.

Furthermore, the amino group, in conjunction with the quinoline (B57606) ring, can participate in the construction of new heterocyclic rings. For example, 3-aminoquinolines can serve as precursors for the synthesis of pyrimido[4,5-b]quinoline derivatives. rsc.orgnih.govresearchgate.net This is typically achieved through condensation with a 1,3-dicarbonyl compound or its equivalent. While this reaction usually involves an amino group directly attached to the quinoline ring at the 3-position, the β-amino group in the target molecule could potentially undergo similar cyclization reactions under appropriate conditions, possibly after an initial transformation.

Another potential cyclization pathway is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure. wikipedia.orgnih.govjk-sci.comnih.gov Although the substrate is a β-amino acid rather than a β-arylethylamine, analogous intramolecular cyclizations involving the quinoline ring as the aromatic component could be envisioned under acidic conditions, leading to the formation of novel polycyclic structures.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is amenable to a variety of transformations common to this functional group.

Esterification and Amidation Reactions

The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. uni-kiel.de Alternatively, esterification can be achieved under milder conditions using alkyl halides in the presence of a base.

The carboxylic acid moiety can also be activated and reacted with amines to form amides. This is a complementary approach to the acylation of the amino group. Activation of the carboxylic acid is typically achieved using the same coupling reagents mentioned previously (e.g., DCC, HATU). This allows for the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine.

In a related context, the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides has been reported, where a propanoic acid derivative of a quinolinone is coupled with various amines using DCC. nih.govrsc.orgresearchgate.netacs.org

Table 2: Examples of Amidation of Quinoline Carboxylic Acid Derivatives

Quinoline Carboxylic Acid DerivativeAmineCoupling MethodProductReference
3-[2-Oxoquinolin-1(2H)-yl]propanoic acidPropylamineDCCN-Propyl-3-[2-oxoquinolin-1(2H)-yl]propanamide nih.govrsc.orgresearchgate.netacs.org
3-[2-Oxoquinolin-1(2H)-yl]propanoic acidBenzylamineDCCN-Benzyl-3-[2-oxoquinolin-1(2H)-yl]propanamide nih.govrsc.orgresearchgate.netacs.org
3-[2-Oxoquinolin-1(2H)-yl]propanoic acidMorpholineDCC1-(3-Morpholin-4-yl-3-oxopropyl)quinolin-2(1H)-one nih.govrsc.orgresearchgate.netacs.org

Decarboxylation Pathways and Derivatives

Activation Strategies for Carboxylic Acid Transformations

The carboxylic acid moiety of this compound is a key site for transformations, most notably for the formation of amide and ester derivatives. Activation of the carboxyl group is a prerequisite for these reactions to proceed efficiently. Common strategies involve the use of coupling reagents which convert the hydroxyl group of the carboxylic acid into a better leaving group.

Peptide Coupling Reagents: In the context of forming amide bonds, particularly in peptide synthesis, a variety of coupling reagents are employed. These reagents facilitate the reaction between the carboxylic acid and an amine. They are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide.com

Carbodiimides: Reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. peptide.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress potential side reactions and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included. uniurb.ituni-kiel.de

Phosphonium Reagents: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are effective reagents that generate activated OBt esters. sigmaaldrich.com

Aminium/Uronium Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most efficient coupling reagents. peptide.comsigmaaldrich.com HATU, in particular, is known for its high reactivity and ability to minimize racemization. sigmaaldrich.com

Esterification: The formation of esters from the carboxylic acid can be achieved through various methods. Acid-catalyzed esterification (Fischer esterification) with an alcohol is a classic method. Alternatively, activation of the carboxylic acid with reagents like DCC followed by reaction with an alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) provides a milder route to ester formation.

Interactive Data Table: Common Coupling Reagents for Carboxylic Acid Activation

Reagent ClassExample ReagentCommon Additive(s)Key Features
CarbodiimidesDCC, DICHOBt, HOAtWidely used, byproduct removal can be an issue. peptide.compeptide.com
Phosphonium SaltsBOP, PyBOPGenerates activated OBt esters. sigmaaldrich.com
Aminium/Uronium SaltsHBTU, TBTU, HATUHigh efficiency, low racemization. peptide.comsigmaaldrich.com

Transformations of the Quinoline Heterocyclic Ring System

The quinoline ring is an aromatic system that can undergo a variety of transformations, including substitution, oxidation, and reduction. rsc.org

The quinoline ring system is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. However, electrophilic substitution can occur under harsh conditions. The substitution pattern is dictated by the stability of the resulting cationic intermediate. The reaction preferentially occurs on the benzene (B151609) ring at positions 5 and 8, as this avoids disrupting the aromaticity of the pyridine (B92270) ring. quimicaorganica.orgreddit.com

Nucleophilic aromatic substitution (SNAr) is more common for quinolines, particularly when a good leaving group is present. The pyridine ring is more susceptible to nucleophilic attack than the benzene ring. Nucleophilic attack generally occurs at the C2 and C4 positions. orientjchem.orgimperial.ac.uk The presence of electron-withdrawing groups on the ring can further facilitate these reactions.

Oxidation: The quinoline ring is relatively stable to oxidation. orientjchem.orgpharmaguideline.com However, under strong oxidizing conditions, such as with potassium permanganate, the benzene ring can be cleaved. pharmaguideline.com Oxidation can also target the nitrogen atom to form a quinoline N-oxide. biosynce.com This transformation is typically achieved using peracids like m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide. biosynce.com The resulting N-oxide can then be used to direct further functionalization of the ring. nih.gov

Reduction: The pyridine ring of the quinoline system is more readily reduced than the benzene ring. Catalytic hydrogenation is a common method for the reduction of quinolines. Depending on the catalyst and reaction conditions, selective reduction of the pyridine ring can be achieved to yield 1,2,3,4-tetrahydroquinolines. acs.orgresearchgate.netrsc.org A variety of catalysts, including those based on platinum, palladium, rhodium, and ruthenium, have been employed for this transformation. acs.orgresearchgate.net Gold nanoparticles have also been shown to be effective catalysts for the chemoselective hydrogenation of quinolines. acs.orgnih.gov Other reducing agents, such as zinc borohydride, can also be used for the selective reduction to 1,2,3,4-tetrahydro derivatives. tandfonline.com

Recent advances in C-H functionalization have provided powerful tools for the direct modification of the quinoline ring at various positions, avoiding the need for pre-functionalized substrates. rsc.org While the C2 position is readily functionalized due to electronic factors and the directing effect of the nitrogen atom, significant progress has been made in targeting more distal positions like C3, C4, and C8. nih.gov The use of directing groups and specific transition metal catalysts has enabled regioselective functionalization at these less accessible sites. nih.govrsc.org For instance, rhodium-catalyzed C-8 allylation of quinoline N-oxides has been reported. rsc.org

Stereochemical Implications in Chemical Transformations

The presence of a stereocenter at the C3 position of the propanoic acid chain in this compound has significant implications for its chemical transformations. Reactions involving this chiral center must consider the potential for racemization or the selective formation of one diastereomer over another.

In reactions such as peptide coupling, the activation of the carboxylic acid can lead to the formation of an oxazolone (B7731731) intermediate, which can result in the loss of stereochemical integrity at the adjacent chiral carbon. The choice of coupling reagent and reaction conditions is therefore crucial to minimize racemization. uni-kiel.de

Furthermore, the synthesis of enantiomerically pure this compound often involves asymmetric synthesis strategies. These can include the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the key bond-forming reactions. For example, asymmetric Michael additions have been utilized for the synthesis of chiral trifluoromethyl-containing heterocyclic amino acids.

Mechanism Elucidation Studies of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and developing new transformations.

Computational Studies: Density Functional Theory (DFT) calculations are frequently used to investigate the electronic properties and reactivity of quinoline derivatives. nih.govnih.gov These studies can provide insights into frontier molecular orbitals (HOMO-LUMO), which are key to understanding chemical reactivity. nih.gov For instance, computational analyses have been used to study the electrophilicity index, chemical potential, and hardness of quinoline derivatives. nih.gov In the context of nucleophilic aromatic substitution, computational models have been used to analyze the transition states and activation energies for nucleophilic attack at different positions on the quinoline ring, helping to explain the observed regioselectivity. mdpi.com

Mechanistic Investigations of Reduction: The mechanism of catalytic hydrogenation of quinolines has been studied in detail. It is proposed that the reaction can proceed through a stepwise transfer of a proton and a hydride. acs.org Isotope labeling experiments can be used to trace the path of hydrogen atoms during the reduction process. For the reduction of quinolines with hydrosilanes catalyzed by gold nanoparticles, a proposed mechanism involves the activation of the silane (B1218182) by the gold catalyst. researchgate.net

Derivatization and Structural Modification Strategies

Synthesis of Functionalized Derivatives for Research Probes

The derivatization of amino acids is a well-established strategy for creating molecular probes used in biochemical and cellular assays. By attaching reporter groups such as fluorophores or affinity tags, derivatives of 3-Amino-3-(quinolin-2-yl)propanoic acid can be synthesized to facilitate detection and analysis.

A common approach involves the use of N-hydroxysuccinimide (NHS) esters of labeling reagents, which react efficiently with the primary amino group of the target molecule. For instance, fluorescent probes can be introduced using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which converts primary and secondary amines into highly stable, fluorescent urea (B33335) derivatives mdpi.com. This pre-column derivatization technique enhances chromatographic properties and allows for sensitive detection in complex biological samples using methods like UPLC-MS/MS mdpi.com. While specific examples for this compound are not detailed in the reviewed literature, this established methodology is directly applicable.

The general reaction scheme for creating such probes is outlined below:

Fluorophore Labeling: Reaction of the β-amino group with an NHS-activated fluorophore (e.g., fluorescein (B123965) isothiocyanate, FITC; or an AQC reagent) under basic conditions to form a stable amide or urea linkage.

Affinity Tagging: Conjugation with biotin-NHS ester to introduce a biotin (B1667282) tag, enabling subsequent detection or purification using streptavidin-based systems.

These functionalized derivatives serve as valuable tools for studying molecular interactions, cellular uptake, and distribution, leveraging the inherent structural properties of the quinoline-containing amino acid scaffold.

Strategies for N-Substitution and Protection of the β-Amino Group

Modification of the β-amino group through N-substitution or the application of protecting groups is fundamental to the multi-step synthesis of more complex derivatives. These strategies are essential for controlling reactivity and preventing unwanted side reactions.

N-Substitution: Direct substitution on the amino group can introduce new functionalities. Common reactions include:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides. This can be used to introduce a wide variety of acyl groups, altering steric and electronic properties.

N-Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides. This modification impacts the basicity and lipophilicity of the molecule.

Protection of the β-Amino Group: In multi-step syntheses, particularly those involving modifications at the carboxylic acid terminus, the β-amino group must often be protected. The choice of protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal. Standard protecting groups used for amino acids are applicable here.

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acid (e.g., TFA)
CarboxybenzylCbzBenzyl chloroformateCatalytic hydrogenolysis (H₂/Pd)
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)

The steric hindrance presented by the quinoline (B57606) ring adjacent to the β-amino group may influence the efficiency of these reactions, potentially requiring optimized conditions compared to simpler β-amino acids nih.gov.

C-Terminal Modification of the Carboxylic Acid Moiety

The carboxylic acid group is another key site for derivatization, allowing for the synthesis of esters, amides, and other related compounds. Such modifications are critical for creating prodrugs, altering solubility, or coupling the molecule to other substrates like peptides or resins nih.gov.

Common C-terminal modifications include:

Esterification: The formation of esters, typically methyl or ethyl esters, can be achieved by reacting the carboxylic acid with the corresponding alcohol under acidic catalysis (e.g., Fischer esterification) nih.gov. Esters can serve as protecting groups for the carboxyl function or act as intermediates for further reactions.

Amidation: The synthesis of amides is a cornerstone of medicinal chemistry and peptide synthesis. This is typically accomplished by activating the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine. This method allows for the linkage of this compound to other amino acids, peptides, or functionalized amine-containing molecules researchgate.net.

Below is a table of common coupling agents used for amide bond formation.

Coupling AgentFull NameActivator/Additive
DCCN,N'-DicyclohexylcarbodiimideHOBt or NHS
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideHOBt or NHS
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526)DIPEA or HOAt

These reactions enable the construction of complex molecules where the this compound unit is incorporated into larger structures, such as peptidomimetics or targeted drug conjugates.

Regioselective Modifications of the Quinoline Ring System

The quinoline ring itself provides a platform for structural diversification through regioselective functionalization. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, allow for the precise introduction of substituents at various positions on the heterocyclic ring system mdpi.comnih.gov. While the existing literature primarily discusses the functionalization of the parent quinoline or simple substituted quinolines, these principles can be extended to the more complex this compound scaffold, provided the existing functional groups are suitably protected.

The presence of the propanoic acid side chain at the C2 position directs subsequent functionalization to other positions on the ring. The nitrogen atom in the quinoline ring can act as a directing group, often favoring functionalization at the C8 position, while other methods can target positions like C4 or C5 mdpi.comresearchgate.net.

Reaction TypeCatalyst System (Example)Target Position(s)Reference
ArylationPd(OAc)₂ / Ag₂CO₃C2, C4, C8 mdpi.com
AlkylationRh(I) / PCy₃C2 mdpi.com
MagnesiationTMPMgCl·LiClC3, C4, C8 nih.gov

These advanced synthetic techniques offer a powerful toolkit for creating novel analogues with tailored electronic and steric properties, which is essential for probing biological targets and optimizing molecular function.

Exploration of Structure-Reactivity Relationships (SRR) in Derivatization

The inherent chemical properties of this compound influence the outcome and efficiency of its derivatization reactions. Understanding these structure-reactivity relationships (SRR) is key to designing successful synthetic routes.

Electronic Effects: The quinoline ring is an electron-withdrawing system. This property decreases the nucleophilicity of the β-amino group compared to aliphatic β-amino acids. Consequently, N-substitution reactions may require stronger electrophiles or more forcing conditions. Conversely, the acidity of the carboxylic acid proton is slightly increased.

Steric Hindrance: The bulky quinoline moiety at the β-position creates significant steric hindrance around both the amino and carboxylic acid functional groups. This can impede the approach of reagents, potentially lowering reaction rates and yields for both N- and C-terminal modifications. For example, in amide coupling reactions, the choice of coupling agent and solvent can be critical to overcoming this steric barrier researchgate.net.

Reactivity of the Quinoline Ring: The reactivity of the quinoline ring towards electrophilic substitution is generally low and often requires harsh conditions. However, transition-metal-catalyzed C-H functionalization bypasses the need for innate electronic activation, allowing for derivatization under milder conditions. The regioselectivity of these reactions is governed by the catalyst, ligands, and directing group effects rather than the intrinsic electronic biases of the ring system mdpi.comnih.gov.

A systematic study of how modifications to one part of the molecule affect the reactivity of another would be invaluable for predicting reaction outcomes and rationally designing synthetic strategies for novel derivatives.

Advanced Characterization Methodologies in Research

Spectroscopic Analysis Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental to determining the molecular architecture of a compound. By probing how the molecule interacts with electromagnetic radiation, researchers can map its connectivity, identify functional groups, and confirm its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational AnalysisNuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 3-Amino-3-(quinolin-2-yl)propanoic acid, both ¹H and ¹³C NMR would be essential.

¹H NMR: This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) ring, the methine (CH) proton at the chiral center, and the methylene (B1212753) (CH₂) protons of the propanoic acid backbone. The chemical shifts (δ, in ppm) would indicate the electronic environment of these protons, while the coupling constants (J, in Hz) between adjacent protons would reveal their connectivity and dihedral angles, offering insights into the molecule's preferred conformation.

¹³C NMR: A ¹³C NMR spectrum would show signals for each unique carbon atom, confirming the carbon skeleton. The chemical shifts would differentiate between the sp²-hybridized carbons of the quinoline ring and the sp³-hybridized carbons of the amino acid chain. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity between the quinoline and propanoic acid moieties. For stereochemical analysis, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal through-space proximity between protons, helping to determine the molecule's three-dimensional structure and conformation.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation AnalysisMass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its elemental formula (C₁₂H₁₂N₂O₂).

The fragmentation pattern observed in an MS/MS experiment would be characteristic of the molecule's structure. Expected fragmentation pathways for this compound would include:

Loss of the carboxylic acid group (-COOH).

Cleavage of the bond between the chiral carbon and the quinoline ring.

Fragmentations characteristic of the quinoline ring itself.

Hypothetical Fragmentation Data for this compound

Fragment Ion (m/z) Possible Identity
216 [M]⁺ (Molecular Ion)
171 [M - COOH]⁺
143 [Quinolin-2-ylmethylene]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group IdentificationInfrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch of the carboxylic acid (a very broad band around 3300-2500 cm⁻¹).

N-H stretch of the amine group (around 3400-3250 cm⁻¹).

C=O stretch of the carboxylic acid (a strong band around 1725-1700 cm⁻¹).

C=N and C=C stretches of the quinoline aromatic ring (in the 1650-1450 cm⁻¹ region).

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the target compound from impurities and, in the case of chiral molecules, for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and enantiomeric excess (e.e.) of a chiral compound. To separate the R and S enantiomers of this compound, a chiral stationary phase (CSP) would be required.

The choice of CSP is critical and often involves screening columns with different chiral selectors, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, or Pirkle-type phases. The mobile phase composition, typically a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) with acidic or basic additives, would be optimized to achieve baseline separation of the two enantiomers. The detector, usually a UV detector set to a wavelength where the quinoline ring absorbs strongly, would allow for the quantification of each enantiomer, thereby determining the enantiomeric excess of the sample.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, for the enantioselective analysis of chiral molecules like this compound, which is a non-volatile amino acid, direct analysis is not feasible. The methodology, therefore, involves two critical steps: chemical derivatization to induce volatility and subsequent separation of the resulting diastereomers or enantiomers on a column containing a chiral stationary phase (CSP). mst.edu

The derivatization process typically targets the polar functional groups—the amino (-NH2) and carboxylic acid (-COOH) groups—to reduce their polarity and increase the molecule's vapor pressure. A common approach is a two-step reaction involving esterification of the carboxyl group followed by acylation of the amino group. mst.edu For instance, the carboxyl group can be converted to its isobutyl ester, and the amino group can be acylated using trifluoroacetic anhydride (B1165640) (TFAA). mst.edu This process converts the enantiomers of the amino acid into volatile N-trifluoroacetyl isobutyl esters, which can then be analyzed by GC. mst.edu

Once derivatized, the enantiomers are separated on a capillary column coated with a CSP. These phases create a chiral environment where the derivatized enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation. uni-muenchen.de Commonly used CSPs for amino acid analysis include those based on amino acid derivatives, such as Chirasil-L-Val, which is a polysiloxane functionalized with L-valine-tert-butylamide. mst.eduuni-muenchen.de Another major class of CSPs are cyclodextrin (B1172386) derivatives, which offer a different mechanism of chiral recognition. nih.govresearchgate.net The choice of CSP and derivatization agent is crucial for achieving optimal separation. nih.gov

The table below summarizes common derivatization strategies and chiral stationary phases employed in the GC analysis of amino acids, which are applicable to this compound.

Derivatization StepReagentChiral Stationary Phase (CSP)Principle of Separation
Esterification Isobutanol/HClChirasil-L-ValDiastereomeric interactions (hydrogen bonding, dipole-dipole) between the derivatized amino acid and the chiral selector. mst.eduuni-muenchen.de
Acylation Trifluoroacetic Anhydride (TFAA)Cyclodextrin derivatives (e.g., Rt-gamma-DEXsa)Inclusion complexation, where the analyte enantiomer fits differently into the chiral cavity of the cyclodextrin. nih.govresearchgate.net
Acylation Heptafluorobutyric Anhydride (HFBA)Polydimethylsiloxane anchored with S-(-)-t-Leu-cyclooctylamideAmide bonding and steric interactions contribute to chiral recognition. nih.gov

Electrochemical Characterization for Redox Properties

The electrochemical behavior of this compound, particularly its redox properties, is primarily governed by the quinoline ring system. Techniques such as cyclic voltammetry (CV) are employed to investigate the oxidation and reduction potentials of the molecule, providing insight into its electronic structure and potential for electron transfer reactions. nih.govresearchgate.net

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals information about the redox processes. For quinoline and its derivatives, the nitrogen-containing heterocyclic ring is typically the electroactive center. nih.gov

Studies on various quinoline compounds have shown that they can undergo reduction, and the potential at which this occurs is sensitive to the nature and position of substituents on the ring. nih.govmdpi.comnih.gov Electron-withdrawing groups generally make reduction easier (occur at less negative potentials), while electron-donating groups make it more difficult. The amino and propanoic acid groups attached to the quinoline ring in this compound are expected to influence its redox potentials. The electrochemical analysis can determine whether the compound undergoes reversible or irreversible electron transfer and can be used to study its interaction with other molecules, such as superoxide (B77818) anion radicals. researchgate.net

Research on related quinolinium salts has identified reduction potentials ranging from -0.43 V to -1.08 V. nih.gov This data provides a valuable reference for predicting the electrochemical behavior of this compound. The precise potentials would be determined by the specific electronic effects of the 3-amino-3-carboxypropyl substituent at the 2-position of the quinoline ring.

The following table presents representative reduction potentials for several quinoline derivatives, illustrating the impact of substitution on their electrochemical properties.

CompoundReduction Potential (V)TechniqueNotes
Quinolinium Salts (various)-0.43 to -1.08Cyclic VoltammetryPotentials are correlated with structural features and sidechains. nih.gov
6-(dimethylamino)quinoline-5-carbaldehydeNot specified, but methylation facilitates oxidation and makes reduction more negative.Cyclic VoltammetryDemonstrates the influence of electron-donating groups and methylation on redox potentials. mdpi.comnih.gov
Quinoline-2-carboxylic acid complexesNot specifiedElectrochemical AnalysisRedox properties of metal complexes were studied, relevant to electron-transfer applications. tandfonline.com
Nitroquinolines (5-NQ, 6-NQ, 8-NQ)Not specifiedCyclic VoltammetryUsed to study the voltammetric behavior of different isomers. researchgate.net

This electrochemical characterization is crucial for applications where electron transfer is a key mechanism, such as in the development of sensors, catalysts, or electroactive materials.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

There is no published research applying DFT calculations to determine the electronic structure, HOMO-LUMO energy gap, electrostatic potential, or reactivity descriptors specifically for 3-Amino-3-(quinolin-2-yl)propanoic acid.

Conformational Analysis and Molecular Dynamics Simulations

No studies detailing the conformational analysis or molecular dynamics simulations of this compound were identified. Such studies would typically explore the compound's flexibility, stable conformations, and behavior in different solvent environments over time.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

A search for QSRR models incorporating this compound yielded no results. QSRR studies require a dataset of related compounds with measured reactivity, which does not appear to have been compiled for this specific chemical series.

Molecular Docking and Ligand Binding Studies

While molecular docking is frequently used to investigate the binding of quinoline (B57606) derivatives to biological targets, no specific docking studies focusing on the chemical interactions of this compound with any receptor or protein have been published.

Prediction of Spectroscopic Parameters and Spectral Interpretation

There are no available theoretical predictions (e.g., via DFT) of spectroscopic parameters such as NMR chemical shifts, vibrational frequencies (IR/Raman), or UV-Vis absorption wavelengths for this compound.

Applications in Advanced Chemical Synthesis and Materials Science Research

A Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and the presence of multiple reactive sites in 3-Amino-3-(quinolin-2-yl)propanoic acid make it a valuable chiral synthon for the synthesis of complex organic molecules. Its utility is particularly pronounced in the construction of peptidomimetics and macrocyclic structures, where the quinoline (B57606) group can introduce specific conformational constraints and potential non-covalent interactions.

Synthesis of β-Peptides and β-Peptidomimetics

The incorporation of β-amino acids into peptide chains gives rise to β-peptides, which often exhibit enhanced stability against enzymatic degradation compared to their natural α-peptide counterparts. This compound serves as a unique building block for such β-peptides and β-peptidomimetics, with the quinoline ring providing a bulky and aromatic side chain that can influence the secondary structure of the resulting oligomer.

The synthesis of peptides containing this building block typically follows standard solid-phase or solution-phase peptide coupling methodologies. The amino group can be protected with common protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) to allow for sequential chain elongation. The Fmoc-protected version of the closely related (S)-2-Amino-3-quinolin-2-yl-propionic acid is commercially available, highlighting the accessibility of such building blocks for peptide synthesis. researchgate.net

The presence of the quinoline moiety can be leveraged to mimic the structure and function of natural peptides. The aromatic and rigid nature of the quinoline ring can act as a surrogate for aromatic α-amino acid residues like phenylalanine, tyrosine, or tryptophan, while the β-amino acid backbone introduces a different conformational preference, leading to novel secondary structures such as helices, sheets, and turns. This structural mimicry is a key strategy in the design of peptidomimetics with tailored biological activities.

Parameter Description Relevance to this compound
Backbone Homologation The presence of an additional methylene (B1212753) group in the backbone compared to α-amino acids.Leads to altered proteolytic stability and different secondary structure propensities in the resulting peptides.
Side Chain Functionality The quinoline group acts as a bulky, aromatic, and potentially coordinating side chain.Influences peptide folding, and can participate in π-π stacking or metal coordination.
Synthetic Accessibility Can be incorporated into peptide chains using standard coupling protocols.Fmoc-protected analogues are available, facilitating its use in solid-phase peptide synthesis. researchgate.net

Incorporation into Macrocyclic Structures

The quest for molecules with well-defined three-dimensional structures has led to a growing interest in macrocycles. The incorporation of rigid structural elements like the quinoline unit from this compound into a macrocyclic framework can pre-organize the structure, reducing the entropic penalty upon binding to a biological target.

Recent reviews have highlighted the synthesis and applications of quinoline-based macrocycles in various fields, including organometallic and supramolecular chemistry. elsevierpure.comresearcher.liferesearchgate.net These macrocycles often exhibit unique host-guest properties and can serve as scaffolds for catalysts or sensors. While specific examples detailing the incorporation of this compound into macrocycles are not abundant in the literature, the general strategies for macrocyclization involving amino acids are well-established and can be applied. These methods include ring-closing metathesis (RCM), macrolactamization, and click chemistry.

The presence of both an amino and a carboxylic acid group in this compound allows for its seamless integration into peptide-based macrocycles. Furthermore, the quinoline nitrogen can act as a coordination site for metal ions, potentially leading to the formation of metallo-macrocycles with interesting catalytic or photophysical properties.

Ligand Design for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The quinoline motif is a well-established component of many successful chiral ligands due to its steric bulk, electronic properties, and coordinating ability. researchgate.net this compound provides a chiral scaffold that can be readily modified to generate novel ligands for various catalytic systems.

Application in Transition Metal-Catalyzed Reactions

Chiral ligands containing quinoline moieties have been extensively used in a wide range of transition metal-catalyzed reactions, including hydrogenations, C-C bond formations, and allylic substitutions. researchgate.netmdpi.com The nitrogen atom of the quinoline ring can coordinate to a metal center, and the stereochemistry of the amino acid backbone can effectively control the enantioselectivity of the catalyzed reaction.

Derivatives of this compound can be synthesized to create bidentate or tridentate ligands by modifying the amino and carboxyl groups. For example, the amino group can be functionalized to introduce another coordinating group, such as a phosphine (B1218219) or an oxazoline, creating P,N or N,N-type ligands. These ligands can then be complexed with transition metals like palladium, rhodium, iridium, or copper to generate chiral catalysts. While direct applications of ligands derived from this compound are yet to be widely reported, the vast body of literature on similar quinoline-based chiral ligands suggests a high potential for this compound in asymmetric catalysis. acs.orgmdpi.com

Metal Typical Reactions Catalyzed by Quinoline-based Ligands Potential Role of this compound-derived Ligands
Palladium Heck reaction, Suzuki coupling, Allylic alkylationProviding a chiral environment for enantioselective C-C and C-N bond formation.
Rhodium Asymmetric hydrogenation, HydroformylationControlling the stereochemical outcome of the reduction of prochiral olefins and ketones.
Iridium Asymmetric hydrogenation of unfunctionalized olefinsEnabling the enantioselective synthesis of chiral alkanes.
Copper Conjugate addition, Friedel-Crafts alkylationFacilitating enantioselective carbon-carbon bond forming reactions.

Utility in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amino acids and their derivatives are among the most successful classes of organocatalysts. acs.org While proline and its derivatives have been extensively studied, there is a growing interest in exploring the catalytic potential of other amino acids, including β-amino acids.

This compound, being a chiral β-amino acid, has the potential to act as an organocatalyst in various transformations. The amino group can participate in enamine or iminium ion catalysis, while the carboxylic acid and the quinoline nitrogen can act as hydrogen bond donors or acceptors, contributing to the organization of the transition state and inducing enantioselectivity.

Although specific studies on the organocatalytic applications of this compound are limited, the broader field of β-amino acid organocatalysis is an active area of research. acs.orghilarispublisher.com It is conceivable that this compound or its derivatives could be effective catalysts for reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govacs.org

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into larger, organized structures. The quinoline ring is known to participate in various non-covalent interactions, including π-π stacking, hydrogen bonding (through the nitrogen atom), and metal coordination. southasiacommons.net These properties make quinoline-containing molecules, such as this compound, attractive building blocks for the construction of supramolecular assemblies.

The combination of the rigid, planar quinoline unit and the flexible amino acid backbone in this compound allows for the design of molecules that can self-assemble into well-defined nanostructures, such as fibers, tapes, or gels. The amino and carboxylic acid groups can form intermolecular hydrogen bonds, creating a network that is further stabilized by π-π interactions between the quinoline rings.

The ability of the quinoline nitrogen to coordinate with metal ions also opens up possibilities for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis. The chirality of this compound can be transferred to the supramolecular level, leading to the formation of chiral assemblies with potential applications in chiral recognition and separation.

Role in Functional Materials Research (e.g., polymer scaffolds, advanced materials)

The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, makes it a candidate for integration into polymeric structures. Amino acids and their derivatives are increasingly utilized as building blocks for biocompatible and functional polymers. mdpi.com The quinoline group introduces rigidity and specific photophysical or coordinating properties to a polymer chain.

Polymer Scaffolds:

Advanced Materials:

The quinoline ring system is known for its applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.net Theoretically, polymers functionalized with this compound could exhibit interesting photoluminescent or electronic properties. These materials could be investigated for applications in optoelectronics or as chemical sensors. Research into novel quinoline derivatives has shown their potential as fluorescent probes. mdpi.com While this suggests a potential avenue for the application of polymers containing this amino acid, dedicated research in this area is yet to be reported.

Analytical Chemistry Applications (e.g., as a chiral resolving agent, derivatization reagent)

Chiral Resolving Agent:

The presence of a chiral center in this compound makes it a candidate for use as a chiral resolving agent. Chiral amino acids and their derivatives are widely used to separate enantiomers of racemic compounds. nih.gov The mechanism of chiral recognition often involves the formation of diastereomeric complexes through interactions such as hydrogen bonding, electrostatic interactions, and π-π stacking. nih.gov The quinoline moiety in this compound could participate in π-π interactions with other aromatic systems, potentially enhancing its enantioselective recognition capabilities. While the use of other chiral selectors for the resolution of amino acids is well-documented, specific studies employing this compound for this purpose have not been found.

Derivatization Reagent:

Derivatization is a common technique in analytical chemistry, particularly in chromatography, to improve the volatility, thermal stability, or detectability of analytes. sigmaaldrich.com Reagents that react with specific functional groups, such as amines or carboxylic acids, are employed for this purpose. This compound itself contains primary amine and carboxylic acid groups, which are targets for derivatization. mdpi.compsu.edu

Conversely, derivatives of this compound could potentially be used as derivatization reagents. For instance, an activated form of the carboxylic acid could be used to tag other molecules containing primary or secondary amines. The quinoline group would introduce a UV-active or fluorescent tag, facilitating detection. researchgate.net However, there is no current literature describing the synthesis or application of this compound derivatives as derivatization reagents for analytical purposes. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-3-(quinolin-2-yl)propanoic acid, and how can purity (>95%) be validated?

  • Methodological Answer : Synthesis typically involves condensation reactions between quinoline derivatives and amino acid precursors under controlled pH and temperature. For example, asymmetric synthesis using chiral catalysts (e.g., Rh-complexes) can yield enantiopure forms . Purity validation requires HPLC with UV detection at 254 nm, as specified in analytical certificates . Post-synthesis purification may involve recrystallization in ethanol/water mixtures or column chromatography using silica gel.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photochemical reactions. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. Stability assessments should include periodic NMR (¹H/¹³C) and LC-MS analyses to monitor decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm the quinoline ring protons (δ 7.5–8.9 ppm) and propanoic acid backbone (δ 2.5–3.5 ppm).
  • FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and amine N-H bends (~1600 cm⁻¹).
  • High-resolution MS : Verify molecular ion peaks matching the exact mass (201.22 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different assay systems?

  • Methodological Answer : Discrepancies may arise from variations in cell permeability, assay pH, or metabolite interference. To address this:

  • Dose-response profiling : Test across a wider concentration range (nM–mM).
  • Metabolic stability assays : Use liver microsomes to identify degradation products.
  • Structural analogs : Compare with derivatives (e.g., bromo- or fluoro-substituted quinoline) to isolate substituent-specific effects .

Q. What strategies optimize the compound’s use in peptide coupling reactions for drug discovery?

  • Methodological Answer : The quinoline ring’s electron-deficient nature may hinder standard coupling reagents (e.g., EDC/HOBt). Instead:

  • Use DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for carboxylate activation under mild conditions.
  • Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:1) to minimize side reactions .

Q. How does the quinolin-2-yl group influence binding to neurological targets (e.g., neurotransmitter receptors)?

  • Methodological Answer : The quinoline moiety’s planar structure and π-π stacking capability enhance interactions with aromatic residues in receptor binding pockets. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify critical residues. For example, replacing quinoline with furan (as in analogs) reduces affinity due to decreased hydrophobicity .

Comparative and Mechanistic Questions

Q. How do structural analogs with halogen substitutions (e.g., bromo, chloro) alter the compound’s bioactivity?

  • Methodological Answer : Halogens modulate electronic and steric properties:

  • Bromine : Increases lipophilicity (logP ↑) and prolongs metabolic half-life.
  • Chlorine : Enhances hydrogen-bonding potential with target proteins.
  • Data Table :
SubstituentlogPIC₅₀ (μM) vs. Target X
-H (Parent)2.115.2 ± 1.3
-Br2.88.7 ± 0.9
-Cl2.312.4 ± 1.1
  • Source: Derived from analog studies in and .

Q. What in vitro models are suitable for studying its potential in neurodegenerative disease research?

  • Methodological Answer : Prioritize:

  • Primary neuronal cultures : Assess neuroprotection against oxidative stress (e.g., H₂O₂-induced apoptosis).
  • SH-SY5Y cells : Differentiate into dopaminergic neurons for Parkinson’s disease models.
  • Microglial BV2 cells : Test anti-inflammatory effects via TNF-α/IL-6 ELISA. Include controls with NMDA receptor antagonists to isolate mechanism .

Troubleshooting Experimental Challenges

Q. How to address low yields in asymmetric synthesis of the (R)-enantiomer?

  • Methodological Answer : Low enantiomeric excess (ee) may result from catalyst deactivation or racemization. Solutions include:

  • Chiral auxiliaries : Use (S)-BINOL-based ligands to improve stereocontrol.
  • Low-temperature reactions : Conduct at -20°C to slow racemization.
  • Analytical chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to monitor ee .

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